molecular formula C10H10BrN3O B13875469 [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol

[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol

Cat. No.: B13875469
M. Wt: 268.11 g/mol
InChI Key: MZZKOLTXFKVBBB-UHFFFAOYSA-N
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Description

[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol is a heterocyclic compound featuring a pyrazole ring substituted with an aminophenyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol typically involves the reaction of a suitable pyrazole precursor with a brominating agent and an aminophenyl derivative. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanone.

    Reduction: Formation of [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanamine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-bromophenyl)-4-aminopyrazole]
  • [3-(4-aminophenyl)-4-chloropyrazole]
  • [3-(4-aminophenyl)-4-iodopyrazole]

Uniqueness

Compared to similar compounds, [3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C10H10BrN3O/c11-9-8(5-15)13-14-10(9)6-1-3-7(12)4-2-6/h1-4,15H,5,12H2,(H,13,14)

InChI Key

MZZKOLTXFKVBBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2Br)CO)N

Origin of Product

United States

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